molecular formula C14H22N2O3S B4481086 4-[N-(4-ETHYLPHENYL)METHANESULFONAMIDO]-N-METHYLBUTANAMIDE

4-[N-(4-ETHYLPHENYL)METHANESULFONAMIDO]-N-METHYLBUTANAMIDE

Cat. No.: B4481086
M. Wt: 298.40 g/mol
InChI Key: GMVLJANIWMGRIO-UHFFFAOYSA-N
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Description

4-[N-(4-ETHYLPHENYL)METHANESULFONAMIDO]-N-METHYLBUTANAMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethylphenyl group attached to a methanesulfonamido moiety, which is further connected to a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N-(4-ETHYLPHENYL)METHANESULFONAMIDO]-N-METHYLBUTANAMIDE typically involves the following steps:

    Formation of the Methanesulfonamide Intermediate: This step involves the reaction of methanesulfonyl chloride with an appropriate amine to form the methanesulfonamide intermediate.

    Attachment of the Ethylphenyl Group: The intermediate is then reacted with 4-ethylphenylamine under controlled conditions to attach the ethylphenyl group.

    Formation of the Butanamide Chain: Finally, the compound is completed by reacting the product with butanoyl chloride to form the butanamide chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[N-(4-ETHYLPHENYL)METHANESULFONAMIDO]-N-METHYLBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfinamides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[N-(4-ETHYLPHENYL)METHANESULFONAMIDO]-N-METHYLBUTANAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[N-(4-ETHYLPHENYL)METHANESULFONAMIDO]-N-METHYLBUTANAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, leading to inhibition or modulation of their activity. The ethylphenyl group can enhance the compound’s binding affinity to hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylphenyl)-4-methanesulfonamidobenzamide
  • N-ethyl-4-methylbenzenesulfonamide
  • N-ethyl-p-toluenesulfonamide

Uniqueness

4-[N-(4-ETHYLPHENYL)METHANESULFONAMIDO]-N-METHYLBUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-ethyl-N-methylsulfonylanilino)-N-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-4-12-7-9-13(10-8-12)16(20(3,18)19)11-5-6-14(17)15-2/h7-10H,4-6,11H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVLJANIWMGRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CCCC(=O)NC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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